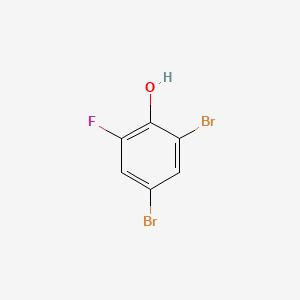

2,4-Dibromo-6-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDJZAUITWTZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378812 | |

| Record name | 2,4-dibromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-86-3 | |

| Record name | 2,4-Dibromo-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dibromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,4-dibromo-6-fluorophenol, a valuable halogenated intermediate in the development of novel pharmaceuticals and other specialty chemicals. Due to the absence of a direct, published protocol for this specific molecule, this document outlines a rational, two-step synthesis approach starting from 2-fluorophenol. The proposed methodology is based on established principles of electrophilic aromatic substitution and draws from documented procedures for similar halogenated phenols.

Introduction

Halogenated phenols are critical building blocks in medicinal chemistry and materials science. The specific substitution pattern of bromine and fluorine atoms in this compound offers a unique scaffold for the synthesis of complex organic molecules with tailored biological activities and physicochemical properties. The strategic placement of these halogens can significantly influence factors such as metabolic stability, binding affinity to biological targets, and overall lipophilicity. This guide details a proposed synthesis, providing experimental protocols and relevant data to support further research and development.

Proposed Synthesis Pathway

The recommended synthesis of this compound proceeds via a two-step sequence starting from 2-fluorophenol:

-

Mono-bromination of 2-fluorophenol to yield 4-bromo-2-fluorophenol.

-

Second bromination of 4-bromo-2-fluorophenol to afford the target compound, this compound.

The regioselectivity of the initial bromination is dictated by the strong ortho-, para-directing effect of the hydroxyl group, leading to the preferential substitution at the less sterically hindered para position. The subsequent introduction of a second bromine atom at the ortho position is influenced by the combined directing effects of the hydroxyl, fluoro, and bromo substituents.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthesis.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from established methods for the mono-bromination of 2-fluorophenol.

Materials:

-

2-Fluorophenol

-

Dichloromethane (DCM)

-

Bromine

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-fluorophenol in dichloromethane.

-

Cool the solution to approximately 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-fluorophenol.

-

The crude product can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

This proposed protocol is based on general procedures for the polybromination of phenols. Optimization of reaction conditions may be necessary to achieve high yield and selectivity.

Materials:

-

4-Bromo-2-fluorophenol

-

Glacial acetic acid or another suitable solvent

-

Bromine

-

Sodium bisulfite

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2-fluorophenol in a suitable solvent such as glacial acetic acid or a halogenated solvent in a round-bottom flask fitted with a stirrer and a dropping funnel.

-

Slowly add a stoichiometric amount (or a slight excess) of bromine to the solution at room temperature. The reaction may be gently heated to facilitate the second bromination.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into an ice-water mixture.

-

Add a solution of sodium bisulfite to quench any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the target product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorophenol | C₆H₅FO | 112.10 | Colorless liquid | -16 | 151-152 |

| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | Colorless to pale yellow liquid | 38-40 | 79 @ 7 mmHg |

| This compound | C₆H₃Br₂FO | 269.89 | Solid | 55-57 | 222 (predicted) |

Table 2: Proposed Reaction Conditions and Expected Outcomes

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| 1 | 2-Fluorophenol | Bromine | Dichloromethane | 0-5 | 2-4 | High |

| 2 | 4-Bromo-2-fluorophenol | Bromine | Glacial Acetic Acid | Room Temp. to 50 | 4-8 | Moderate to High |

Logical Workflow Diagram

The logical progression of the synthesis, from starting material selection to final product purification, is illustrated in the following diagram.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for this compound, a compound of interest for various applications in research and development. While a direct, optimized protocol is not currently available in the public domain, the proposed two-step approach, based on fundamental principles of organic synthesis, provides a solid foundation for its preparation. Researchers are encouraged to use the provided experimental details as a starting point and to optimize reaction conditions to achieve the desired purity and yield of the final product. Further investigation into alternative brominating agents and catalysts may also lead to more efficient and selective syntheses.

Spectroscopic Profile of 2,4-Dibromo-6-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-fluorophenol (C₆H₃Br₂FO), a halogenated phenol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents a combination of available experimental data and predicted spectroscopic information based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Spectral Range | Instrument | Technique | Source |

| Mid-IR | Bruker Tensor 27 FT-IR | Melt (Liquid) | Bio-Rad Laboratories, Inc.[1] |

Table 2: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted based on the analysis of similar halogenated phenols and general principles of NMR spectroscopy. Experimental verification is recommended.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.6 - 7.8 | d | ~2.5 | H-3 |

| 7.3 - 7.5 | d | ~2.5 | H-5 |

| 5.5 - 6.5 | s (broad) | - | -OH |

Table 3: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on the analysis of similar halogenated phenols and general principles of NMR spectroscopy. Experimental verification is recommended.

| Chemical Shift (δ) ppm | Assignment |

| 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | C-6 |

| 145 - 150 | C-1 |

| 130 - 135 | C-3 |

| 125 - 130 | C-5 |

| 115 - 120 (d, ²JCF ≈ 20-25 Hz) | C-2 |

| 110 - 115 | C-4 |

Table 4: Predicted Mass Spectrometry (MS) Data

Disclaimer: The following mass spectrometry data is predicted based on the fragmentation patterns of similar brominated and fluorinated phenols. The molecular weight is confirmed from PubChem.[1]

| m/z Ratio | Predicted Fragment | Notes |

| 268/270/272 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| 189/191 | [M - Br]⁺ | Loss of a bromine radical. |

| 161/163 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |

| 110 | [M - 2Br]⁺ | Loss of both bromine atoms. |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Employ a relaxation delay appropriate for quaternary carbons if present.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be optimized for the instrument's sensitivity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Split or splitless injection, depending on the sample concentration.

-

Temperature Program: An optimized temperature ramp to ensure good separation from any impurities.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and enabling library matching.

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-350).

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual signaling pathway for the characterization of an unknown phenol compound.

Caption: General workflow for the spectroscopic analysis of a phenol sample.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dibromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromo-6-fluorophenol. Due to the limited availability of directly acquired experimental spectra in public databases, this document leverages established NMR principles and spectral data from analogous substituted phenols to offer a comprehensive theoretical framework for spectral assignment and interpretation. This guide is intended to assist researchers in identifying this compound, predicting its spectral features, and designing appropriate analytical methodologies.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents, as well as the hydroxyl group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | d | ⁴J(H-F) ≈ 2-4 Hz | 1H |

| H-5 | 7.2 - 7.4 | dd | ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 1-2 Hz | 1H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

Disclaimer: These are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary.

Signal Analysis:

-

H-3 and H-5: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the bromine and fluorine atoms will deshield these protons, causing them to resonate downfield in the aromatic region.[1][2]

-

Multiplicity:

-

The proton at position 3 (H-3) is expected to show a doublet due to coupling with the fluorine atom at position 6 (a four-bond coupling, ⁴J(H-F)).

-

The proton at position 5 (H-5) is predicted to be a doublet of doublets due to coupling with the proton at H-3 (a four-bond meta-coupling, ⁴J(H-H)) and the fluorine atom at position 6 (a five-bond coupling, ⁵J(H-F)).[3][4]

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[5] It is expected to appear as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak would disappear from the spectrum.[5][6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts are significantly affected by the attached substituents. The predicted data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 148 - 152 |

| C-2 (-Br) | 110 - 114 |

| C-3 | 125 - 129 |

| C-4 (-Br) | 115 - 119 |

| C-5 | 120 - 124 |

| C-6 (-F) | 155 - 159 (d, ¹J(C-F) ≈ 240-250 Hz) |

Disclaimer: These are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary.

Signal Analysis:

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

-

The carbon attached to the hydroxyl group (C-1) and the fluorine atom (C-6) are expected to be the most downfield due to the strong deshielding effects of these electronegative atoms.[7][8]

-

The carbons bonded to the bromine atoms (C-2 and C-4) will also be shifted downfield, but to a lesser extent than C-1 and C-6.

-

-

Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. Longer-range C-F couplings may also be observed for the other carbons, leading to smaller splittings.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or acetone-d₆ are recommended as they are good solvents for many organic compounds and have well-characterized residual solvent peaks.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for observing both aromatic and hydroxyl protons.

¹³C NMR Acquisition Parameters:

-

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse-acquire sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, or more, may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of carbon chemical shifts.[9]

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with numbered positions for NMR correlation.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Researchers can use this information to aid in the identification and characterization of this compound in various experimental settings. It is important to re-emphasize that the presented data are predictions and should be confirmed with experimental data whenever possible.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 2,4-Dibromo-6-fluorophenol. Due to the absence of a publicly available mass spectrum for this specific compound, the fragmentation pathways and spectral data presented herein are based on the established principles of mass spectrometry and the fragmentation patterns observed for structurally similar halogenated phenols.[1][2][3] This document is intended to serve as a valuable resource for the identification and characterization of this compound in various analytical applications.

Core Concepts in the Mass Spectrometry of Halogenated Phenols

Electron Ionization (EI) is a widely used technique for the analysis of volatile and semi-volatile compounds such as halogenated phenols, often in conjunction with Gas Chromatography (GC-MS).[2][4] This "hard" ionization method imparts significant energy to the analyte molecule, resulting in the formation of a molecular ion (M•+) and subsequent fragmentation.[2] The fragmentation patterns are indicative of the molecule's structure.

For this compound, the key structural features that will govern its fragmentation are the phenolic hydroxyl group, the aromatic ring, and the three halogen substituents (two bromine atoms and one fluorine atom). The presence of two bromine atoms is particularly noteworthy due to their distinct isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), which will produce a characteristic M+:M+2:M+4 isotopic cluster in a 1:2:1 intensity ratio for the molecular ion and any bromine-containing fragments.[3]

Predicted Mass Spectrometry Data

The following table summarizes the predicted key ions and their relative abundances for the mass spectrum of this compound. The molecular weight of this compound (C6H3Br2FO) is 269.89 g/mol .[5][6]

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss | Predicted Relative Abundance | Isotopic Pattern |

| [M]+• | 268/270/272 | Molecular Ion | Moderate | 1:2:1 |

| [M-Br]+ | 189/191 | Loss of a Bromine radical | High | 1:1 |

| [M-HBr]+• | 188/190 | Loss of Hydrogen Bromide | Moderate | 1:1 |

| [M-CO]+• | 240/242/244 | Loss of Carbon Monoxide | Low | 1:2:1 |

| [M-Br-CO]+ | 161/163 | Loss of Br and CO | Moderate | 1:1 |

| [M-2Br]+ | 110 | Loss of two Bromine radicals | Low | - |

| [C5H2FO]+ | 97 | Ring fragmentation | Low | - |

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several competing pathways, as is common for halogenated phenols.[1] The primary fragmentation events are likely to involve the loss of a bromine atom, elimination of hydrogen bromide, and the expulsion of carbon monoxide from the phenolic ring.

A logical representation of the fragmentation cascade is presented below:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methods used for similar halogenated phenols and may require optimization for specific instrumentation and analytical goals.[2][3][4]

4.1. Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetone. Working standards are then prepared by serial dilution of the stock solution. For complex matrices, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

4.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds. A non-polar (e.g., DB-5ms) or medium-polarity column is often used for halogenated phenols.[3]

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and operating in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

4.3. GC-MS Parameters

| Parameter | Typical Value |

| Injector Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 amu |

| Solvent Delay | 3-5 minutes |

4.4. Experimental Workflow

The general workflow for the GC-MS analysis of this compound is illustrated in the following diagram:

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of this compound. By understanding the likely fragmentation pathways and having a robust analytical protocol, researchers, scientists, and drug development professionals can more effectively identify and characterize this compound in their studies. The provided data and methodologies serve as a foundational resource for further investigation and application.

References

- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H3Br2FO | CID 2773980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dibromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-Dibromo-6-fluorophenol. Due to the limited availability of direct experimental spectra in public databases, this document focuses on the predicted vibrational modes based on the analysis of its functional groups and comparison with structurally related compounds. It also outlines a detailed experimental protocol for acquiring a high-quality IR spectrum of this compound.

Introduction to the Infrared Spectroscopy of Aromatic Halogenated Phenols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes.[1] For a substituted phenol like this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen (C-F and C-Br) bonds. The positions, intensities, and shapes of these bands provide a unique fingerprint of the molecule.

The substitution pattern on the benzene ring, with two bromine atoms and one fluorine atom, influences the electronic environment and, consequently, the vibrational frequencies of the various functional groups. This guide will detail the expected spectral features and provide the methodology to obtain and interpret the IR spectrum of this compound.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on established group frequency ranges and data from similar phenolic and halogenated aromatic compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3600 - 3200 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding, which may be intermolecular or intramolecular. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| 1620 - 1450 | Aromatic C=C ring stretch | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic ring. |

| 1450 - 1300 | O-H bend | Medium | In-plane bending of the hydroxyl group. |

| 1300 - 1200 | C-O stretch (phenol) | Strong | A strong band characteristic of the C-O bond in phenols. |

| 1250 - 1150 | C-F stretch | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |

| 900 - 800 | Aromatic C-H out-of-plane bend | Strong | The position is dependent on the substitution pattern of the aromatic ring. |

| 700 - 500 | C-Br stretch | Medium to Strong | The carbon-bromine bonds are expected to absorb in the lower frequency region of the mid-IR spectrum. |

Experimental Protocol for Acquiring the IR Spectrum

This section provides a detailed methodology for obtaining the IR spectrum of this compound, which is assumed to be a solid at room temperature. Attenuated Total Reflectance (ATR) and the Thin Solid Film method are common and effective techniques for solid samples.[1][2]

Method 1: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a widely used technique for solid and liquid samples as it requires minimal sample preparation.[1]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This accounts for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Method 2: Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing a thin film onto an IR-transparent salt plate.[2]

Materials:

-

This compound

-

Volatile solvent (e.g., methylene chloride or acetone)[2]

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

Sample vial or beaker

-

Pipette or dropper

Procedure:

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a suitable volatile solvent in a small vial or beaker.[2]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate.[2]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2] If the resulting film is too thin (weak absorption), add another drop of the solution and let it dry. If it is too thick (bands are too intense), the plate should be cleaned and a more dilute solution should be used.[2]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a clean, empty salt plate should be taken beforehand.

-

Cleaning: Clean the salt plates with a suitable solvent and return them to a desiccator to prevent fogging from atmospheric moisture.[2]

Visualization of Methodologies and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the molecular structure and its expected IR spectrum.

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Caption: Correlation of functional groups in this compound with expected IR absorption regions.

Conclusion

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a phenol backbone, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological activities based on the broader class of bromophenols.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂FO | [1][2] |

| Molecular Weight | 269.89 g/mol | [1][2] |

| CAS Number | 576-86-3 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 245.5 °C (predicted) | |

| Density | 2.17 g/cm³ (predicted) | |

| pKa | 7.5 (predicted) | |

| Solubility | Soluble in methanol. Based on structurally similar compounds like 2,4-dibromophenol, it is expected to be soluble in other organic solvents such as ethanol, ether, and benzene, and slightly soluble in water. | [4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic bromination of 2-fluorophenol. The following protocol is adapted from established methods for the halogenation of phenols.[5][6]

Materials:

-

2-Fluorophenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-fluorophenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (2 equivalents) in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the silica gel column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product. Evaporate the solvent to yield purified this compound.

Recrystallization:

-

Solvent Selection: A suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane).

-

Procedure: Dissolve the crude product in a minimum amount of the hot good solvent. Slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

- 1. This compound | C6H3Br2FO | CID 2773980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]

- 4. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-6-fluorophenol (CAS 576-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dibromo-6-fluorophenol (CAS Number: 576-86-3). The information is compiled from various scientific and safety data sources to support research, development, and handling of this compound. This guide includes quantitative data presented in structured tables, detailed experimental protocols for property determination, and visualizations of experimental workflows and a putative signaling pathway based on the activities of structurally related compounds.

Core Chemical Properties

This compound is a halogenated aromatic compound. Its chemical structure and key identifiers are fundamental to understanding its reactivity and potential applications.

| Identifier | Value |

| CAS Number | 576-86-3 |

| Molecular Formula | C₆H₃Br₂FO |

| IUPAC Name | This compound |

| Synonyms | Phenol, 2,4-dibromo-6-fluoro- |

| InChI Key | XJDJZAUITWTZAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)Br)Br |

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 269.89 g/mol | [1] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 222.0 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 2.168 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Flash Point | 88.1 ± 25.9 °C | [2] |

| pKa (Predicted) | 6.61 ± 0.23 | [2] |

| Appearance | White to off-white fused solid | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are provided below. These are generalized protocols that are widely accepted in the field.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt (onset) and when it becomes completely liquid (clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

For an accurate determination of the boiling point of a small quantity of liquid (obtained by melting the solid), the Thiele tube method is suitable.

Methodology:

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Gas Pycnometry)

The density of the solid this compound can be accurately measured using a gas pycnometer.

Methodology:

-

Sample Preparation: A known mass of the solid sample is weighed accurately and placed into the sample chamber of the gas pycnometer.

-

Measurement: The instrument is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume at a specific pressure.

-

Expansion: The gas is then expanded into the sample chamber. The pressure drop is measured, which allows for the calculation of the volume of the solid sample by applying the gas laws.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Potential Biological Activity and Signaling Pathways

While no specific studies on the signaling pathways directly affected by this compound were identified, research on structurally similar brominated phenols provides insights into their potential biological effects. Halogenated phenols have been shown to exhibit a range of biological activities, including toxicity and the induction of cellular stress responses.

Studies on compounds like 2,4-dibromophenol and 2,4,6-tribromophenol have indicated that they can induce oxidative stress, disrupt cellular calcium signaling, and trigger apoptosis (programmed cell death) in various cell types.[3][4] The mechanism of apoptosis induction by some bromophenols has been shown to involve the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of caspases.[4]

Based on this information, a putative signaling pathway for the cellular effects of this compound can be proposed. It is important to note that this is a generalized pathway based on the activity of related compounds and would require experimental validation for this specific molecule.

This proposed pathway suggests that this compound, upon entering a cell, could lead to an increase in reactive oxygen species (ROS) and disrupt intracellular calcium homeostasis. These cellular stresses can, in turn, impact mitochondrial function, leading to the activation of the intrinsic apoptotic pathway, initiated by Caspase-9 and executed by Caspase-3, ultimately resulting in programmed cell death.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound | C6H3Br2FO | CID 2773980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 576-86-3 [amp.chemicalbook.com]

- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Hydroxyl Group in 2,4-Dibromo-6-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,4-Dibromo-6-fluorophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The document delves into the acidity, nucleophilicity, and electrophilicity of the hydroxyl functionality, supported by quantitative data and detailed experimental protocols for key transformations including etherification, esterification, and oxidation. Factors influencing the reactivity, such as steric hindrance and the electronic effects of the halogen substituents, are discussed. Visual aids in the form of Graphviz diagrams are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the phenolic ring, imparts distinct chemical properties that make it a valuable building block for the synthesis of a diverse range of molecules with potential biological activities. The reactivity of the hydroxyl group is central to the functionalization of this molecule, enabling the introduction of various moieties to modulate its physicochemical and pharmacological properties. This guide aims to provide a detailed understanding of the chemical behavior of the hydroxyl group in this compound, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and controlling its reactivity.

| Property | Value | Reference |

| CAS Number | 576-86-3 | [1][2] |

| Molecular Formula | C₆H₃Br₂FO | [1][2] |

| Molecular Weight | 269.89 g/mol | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 222.0 ± 35.0 °C (at 760 Torr) | [1] |

| Predicted pKa | 6.61 ± 0.23 | [1] |

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is governed by a combination of factors, including the acidity of the phenolic proton, the nucleophilicity of the resulting phenoxide ion, and steric hindrance from the adjacent halogen atoms.

Acidity and pKa

The hydroxyl group of this compound is acidic due to the resonance stabilization of the corresponding phenoxide ion. The presence of electron-withdrawing halogen substituents (bromine and fluorine) is expected to increase the acidity compared to phenol (pKa ≈ 10). The predicted pKa of 6.61 suggests that it is a moderately weak acid.[1] The acidity of halophenols is influenced by a combination of the inductive effect (-I) and the resonance effect (+R) of the halogens. For halogens, the inductive effect generally outweighs the resonance effect, leading to an increase in acidity.

dot graph Acidity_Factors { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

A [label="this compound"]; B [label="Phenoxide Ion\n(Resonance Stabilized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Increased Acidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Electron-withdrawing Halogens\n(-I Effect > +R Effect)"];

A -> B [label="Deprotonation"]; D -> A [label="Influences"]; B -> C [label="Leads to"]; D -> C [label="Contributes to"]; } dot Caption: Factors influencing the acidity of this compound.

Nucleophilicity of the Phenoxide

Deprotonation of the hydroxyl group with a suitable base generates the corresponding phenoxide ion, which is a potent nucleophile. This nucleophilicity is central to reactions such as the Williamson ether synthesis. The reactivity of the phenoxide can be influenced by the choice of solvent and counter-ion.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations.

Etherification (O-Alkylation)

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers from phenols. The reaction involves the deprotonation of the phenol to form a phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

General Reaction:

dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Phenol [label="this compound"]; Base [label="Base (e.g., K₂CO₃, NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Alkyl Halide (R-X)"]; Ether [label="2,4-Dibromo-6-fluorophenoxy Ether (Ar-O-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Salt (Base·HX)"];

Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Ether [label="SN2 Attack"]; AlkylHalide -> Ether; Ether -> Byproduct [style=invis]; } dot Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of 1-Ethoxy-2,4-dibromo-6-fluorobenzene (Hypothetical)

To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl iodide (1.2 eq) dropwise and heat the reaction mixture to 60 °C for 4 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Ethyl Iodide | K₂CO₃ | DMF | 60 | 4 | ~85 |

Esterification (O-Acylation)

Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

General Reaction:

Experimental Protocol: Synthesis of 2,4-Dibromo-6-fluorophenyl Acetate (Hypothetical)

To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq). To this mixture, add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Acetic Anhydride | Triethylamine | Dichloromethane | RT | 2 | ~90 |

Oxidation

The oxidation of phenols can lead to a variety of products, including quinones. For hindered phenols like this compound, the reaction conditions need to be carefully controlled to achieve selective oxidation. Oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate) are often used for the conversion of phenols to quinones.

dot graph Oxidation_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

Phenol [label="this compound"]; Oxidant [label="Oxidizing Agent\n(e.g., Fremy's Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Phenoxy Radical Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinone [label="Substituted Benzoquinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

Phenol -> Radical [label="Oxidation"]; Oxidant -> Radical; Radical -> Quinone [label="Further Oxidation"]; } dot Caption: Plausible oxidation pathway of this compound.

Experimental Protocol: Oxidation using Fremy's Salt (Hypothetical)

Dissolve this compound in a suitable solvent such as acetone or methanol. Prepare a solution of Fremy's salt in water buffered with sodium phosphate. Add the Fremy's salt solution to the phenol solution and stir at room temperature. The reaction progress can be monitored by TLC. Upon completion, extract the product with an organic solvent, wash with water, dry, and concentrate. The resulting quinone can be purified by chromatography.

Quantitative Data (Hypothetical):

| Reactant 1 | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Fremy's Salt | Acetone/Water | RT | 1-3 | 2,6-Dibromo-4-fluoro-1,4-benzoquinone | Moderate |

Spectroscopic Characterization of Derivatives

The characterization of the products from the reactions of the hydroxyl group is crucial for confirming their structure. Below are predicted spectroscopic data for a representative ether and ester derivative.

Table of Predicted Spectroscopic Data:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 1-Ethoxy-2,4-dibromo-6-fluorobenzene | Aromatic H's: 7.0-7.8; -OCH₂-: ~4.1 (q); -CH₃: ~1.4 (t) | Aromatic C's: 110-160; -OCH₂-: ~65; -CH₃: ~15 | C-O-C stretch: ~1250-1050; C-F stretch: ~1200-1100; C-Br stretch: ~650-550 |

| 2,4-Dibromo-6-fluorophenyl Acetate | Aromatic H's: 7.2-8.0; -COCH₃: ~2.3 (s) | Aromatic C's: 115-155; C=O: ~168; -CH₃: ~21 | C=O stretch: ~1770-1750; C-O stretch: ~1250-1150 |

Conclusion

The hydroxyl group of this compound exhibits a rich and versatile reactivity profile, making it a key functional handle for the synthesis of a wide array of derivatives. Its acidity, influenced by the electron-withdrawing halogen substituents, facilitates the formation of a nucleophilic phenoxide, which readily participates in etherification and esterification reactions. While the steric hindrance from the ortho-bromine atom can influence reaction rates, appropriate selection of reagents and conditions allows for efficient transformations. The oxidation of the hydroxyl group provides a pathway to quinone structures, further expanding the synthetic utility of this compound. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the reactivity of this compound for the development of novel molecules in the fields of drug discovery and materials science.

References

The Multifaceted Biological Activities of Halogenated Phenols: A Technical Guide for Drug Discovery and Development

Introduction: Halogenated phenols, a diverse group of organic compounds characterized by a hydroxyl group attached to a halogen-substituted aromatic ring, have garnered significant attention in the scientific community for their wide array of biological activities. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenolic backbone can profoundly influence their physicochemical properties, such as lipophilicity, acidity, and reactivity, thereby modulating their interactions with biological targets. This technical guide provides an in-depth exploration of the antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties of halogenated phenols, offering valuable insights for researchers, scientists, and professionals in drug development.

Antimicrobial and Biofilm Inhibition Activities

Halogenated phenols have demonstrated potent activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve disruption of cell membranes, inhibition of essential enzymes, and interference with cellular energy production. A particularly promising area of research is their ability to inhibit biofilm formation, a key virulence factor in many chronic infections.

Quantitative Antimicrobial Data

The antimicrobial efficacy of halogenated phenols is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound | Halogen | Target Organism | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | Bromine | Staphylococcus aureus | - | [1] |

| 3-bromo-2,6-dihydroxyacetophenone | Bromine | MRSA | - | [1] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Bromine | Candida albicans | - | |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Bromine | Aspergillus fumigatus | - | |

| 3,3'-dibromo-6,6'-dihydroxydiphenylmethane | Bromine | Staphylococcus aureus | - | |

| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane | Bromine | Bacillus subtilis | - | |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Bromine | Gram-positive & Gram-negative bacteria | < 70 | |

| Lanosol ethyl ether | Bromine | Bacteria (mean bacteriostatic) | 270 | |

| Lanosol ethyl ether | Bromine | Fungi (mean fungistatic) | 270 | |

| Chloroxylenol | Chlorine | Bacteria, Algae, Fungi, Virus | - | [2] |

| Iodine-containing compound KC-270 | Iodine | E. coli BAA-196 | 1309.1 | [3] |

| Iodine-containing compound KC-270 | Iodine | S. aureus BAA-39 | 1309.1 | [3] |

| Phenolic extracts from oil vegetation water (PEOW) | - | S. aureus | 1500-3000 (MBC) | [4] |

| Phenolic extracts from oil vegetation water (PEOW) | - | L. monocytogenes | 1500-3000 (MBC) | [4] |

| Phenolic extracts from oil vegetation water (PEOW) | - | S. Typhimurium | 6000-12000 (MBC) | [4] |

| Ferulic acid | - | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 100-1250 | [5] |

| Gallic acid | - | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 500-2000 | [5] |

Note: '-' indicates data was mentioned but a specific value was not provided in the search results. MBC stands for Minimum Bactericidal Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: Dissolve the halogenated phenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Protocol: Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

-

Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the halogenated phenol. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Wash the wells again with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates inhibition of biofilm formation.[1]

Signaling Pathway: Inhibition of Bacterial Quorum Sensing

Halogenated phenols can interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), which regulates virulence factor production and biofilm formation.[6] They can act by inhibiting the synthesis of signaling molecules (autoinducers) or by blocking the signal receptors.

Caption: Halogenated phenols can disrupt quorum sensing by inhibiting signal synthesis or blocking signal reception.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Halogenation can further modulate this activity.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant activity.

| Compound | Halogen | IC50 (µg/mL) | Reference |

| Glehnia littoralis extract (Jeju) | - | 10.26 (DPPH) | [7] |

| Glehnia littoralis extract (Chungnam) | - | 18.08 (DPPH) | [7] |

| Various phenolic compounds | - | 4.05 - 369.30 (µM) (DPPH) | [8] |

| Pistacia lentiscus L. leaves extract | - | 4.79 (DPPH) | [9] |

| Fig leaf extract (Brown Turkey, +NaCl, +I) | Iodine | Increased activity by 455% | [10] |

| Fig leaf extract (Black Mission, -NaCl, +I) | Iodine | Increased activity by 22% | [10] |

Note: The table includes general phenolic compounds and extracts for comparative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.[11][12]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare different concentrations of the halogenated phenol in the same solvent.

-

Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm. The violet color of the DPPH radical fades as it is scavenged by the antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anticancer and Cytotoxic Activities

Numerous halogenated phenols have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer potency is typically represented by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol derivative 4g | Bromine | A549 (Lung) | - | [11] |

| Bromophenol derivative 4h | Bromine | Bel7402 (Liver) | - | [11] |

| Bromophenol derivative 4i | Bromine | HepG2 (Liver) | - | [11] |

| Bromophenol derivative 5h | Bromine | HeLa (Cervical) | - | [11] |

| Bromophenol derivative 6d | Bromine | HCT116 (Colon) | - | [11] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Bromine | HeLa (KB) | 3.09 (µg/mL) | [13] |

| BDDE | Bromine | Bel7402 (Liver) | 3.18 (µg/mL) | [13] |

| BDDE | Bromine | A549 (Lung) | 3.54 (µg/mL) | [13] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | Bromine | HCT116 (Colon) | 10.58 | [13] |

| BDDPM | Bromine | Bel7402 (Liver) | 8.7 | [13] |

| Bromophenol sulfate | Bromine | A2780 (Ovarian) | 9.4 | [13] |

| 4-Bromochalcone derivative | Bromine | T47D (Breast) | 45 | [13] |

| Alpinumisoflavone | - | CEM/ADR5000 (Leukemia) | 5.91 | [4] |

| Pycnanthulignene A | - | CEM/ADR5000 (Leukemia) | 5.84 | [4] |

Note: '-' indicates data was mentioned but a specific value was not provided in the search results.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated phenol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Halogenated phenols can exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

MAPK Signaling Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is often dysregulated in cancer, promoting cell proliferation and survival. Some phenolic compounds have been shown to inhibit this pathway.[16][17][18]

Caption: Halogenated phenols may inhibit the MAPK pathway, leading to reduced cancer cell proliferation.

Induction of Apoptosis via the p53 and Mitochondrial Pathway: Halogenated phenols can trigger apoptosis through the intrinsic (mitochondrial) pathway. This can be initiated by the activation of the tumor suppressor protein p53, which upregulates pro-apoptotic proteins like Bax.[1][9][19][20]

Caption: Halogenated phenols can induce apoptosis through the p53-mediated mitochondrial pathway.

Enzyme Inhibition

The ability of halogenated phenols to inhibit specific enzymes is another significant aspect of their biological activity. This property is relevant for various therapeutic applications, including the treatment of hyperpigmentation and neurodegenerative diseases.

Quantitative Enzyme Inhibition Data

Enzyme inhibition is quantified by the IC50 value or the inhibition constant (Ki).

| Compound | Halogen | Target Enzyme | IC50 / Ki | Reference |

| 2-chlorophenol | Chlorine | Acetylcholinesterase | 9.2% inhibition @ 50µM | [21] |

| 2,3-dichlorophenol | Chlorine | Acetylcholinesterase | 11.3% inhibition @ 50µM | [21] |

| 3,5-dichlorophenol | Chlorine | Acetylcholinesterase | 11.3% inhibition @ 50µM | [21] |

| 2,4,6-trichlorophenol | Chlorine | Acetylcholinesterase | 10.3% inhibition @ 50µM | [21] |

| Pentachlorophenol | Chlorine | Acetylcholinesterase | 13.9% inhibition @ 50µM | [21] |

| Puerol A | - | Tyrosinase (monophenolase) | 2.2 µM | [22] |

| Puerol A | - | Tyrosinase (diphenolase) | 3.8 µM | [22] |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Fluorine | Tyrosinase | 0.2 µM | [23] |

| Benzoic acid | - | Tyrosinase | Ki = 0.53 mM | [6] |

| Cinnamic acid | - | Tyrosinase | Ki = 0.44 mM | [6] |

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.[1][3]

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

-

Reaction Mixture: In a 96-well plate, add the tyrosinase solution and different concentrations of the halogenated phenol.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at approximately 475 nm (the wavelength for dopachrome formation) at regular intervals for a set period.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies can be performed to determine the type of inhibition and the Ki value.

Logical Relationship: Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activities of halogenated phenols.

Caption: A general workflow for the screening and characterization of halogenated phenols.

Conclusion

Halogenated phenols represent a promising class of compounds with a remarkable diversity of biological activities. Their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties make them attractive candidates for the development of new therapeutic agents. The structure-activity relationships of these compounds are complex, with the type, number, and position of the halogen substituents playing a crucial role in their biological effects. Further research, including comprehensive in vivo studies and toxicological evaluations, is essential to fully elucidate their therapeutic potential and pave the way for their clinical application. This guide provides a foundational understanding and practical methodologies to aid researchers in the exploration of this fascinating and promising area of drug discovery.

References

- 1. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sms.carm.es [sms.carm.es]

- 7. researchgate.net [researchgate.net]

- 8. dpph assay ic50: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress [scielo.org.mx]

- 11. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. courses.edx.org [courses.edx.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluorophenol is a halogenated aromatic organic compound that serves as a versatile and valuable intermediate in the synthesis of a wide array of complex molecules. Its strategic substitution pattern, featuring two bromine atoms, a fluorine atom, and a hydroxyl group, provides multiple reactive sites for further chemical transformations. This unique structure makes it a sought-after building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapies such as kinase inhibitors. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs), while the bromine atoms offer handles for various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols, quantitative data, and pathway visualizations.

Physical and Chemical Properties